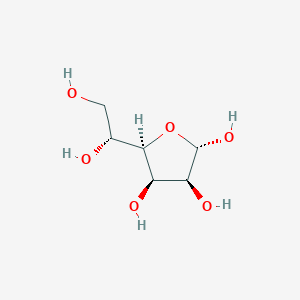

alpha-D-mannofuranose

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]oxolane-2,3,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVWPBAENSWJCB-DVKNGEFBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C(C(O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]1[C@@H]([C@@H]([C@H](O1)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36574-21-7 | |

| Record name | alpha-D-Mannofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036574217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .ALPHA.-D-MANNOFURANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40W8XK4KN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Elusive Solution Conformation of alpha-D-Mannofuranose: A Technical Guide to its Determination

For the attention of Researchers, Scientists, and Drug Development Professionals.

While alpha-D-mannofuranose is a crucial building block in various biologically significant glycans, a definitive, experimentally-derived quantitative description of its precise ring conformation in solution remains conspicuously absent from readily available scientific literature. This technical guide, therefore, addresses this knowledge gap by presenting a comprehensive framework for the elucidation of the three-dimensional structure of this compound in solution. By detailing the established experimental and computational methodologies used for analogous furanosides, this document serves as a robust roadmap for researchers to determine the precise conformational landscape of this important monosaccharide.

The five-membered furanose ring is inherently more flexible than its six-membered pyranose counterpart. Its conformation is not static but rather exists as a dynamic equilibrium of various puckered forms. This conformational flexibility is best described by the concept of pseudorotation, a continuous puckering motion of the ring. Any conformation can be defined by two key parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (τm). The pseudorotation pathway includes high-energy planar states and lower-energy envelope (E) and twist (T) conformations. The dominant conformations in solution are typically found in the North (N, P ≈ 0° ± 90°) and South (S, P ≈ 180° ± 90°) regions of the pseudorotation wheel.

Elucidating Furanose Conformation: A Multi-pronged Approach

The determination of the solution conformation of a furanose ring is a multi-step process that synergistically combines experimental Nuclear Magnetic Resonance (NMR) spectroscopy with computational modeling.

Experimental Determination via NMR Spectroscopy

NMR spectroscopy is the primary experimental technique for probing the solution conformation of furanosides. The key observables are the three-bond proton-proton coupling constants (³JHH), which are exquisitely sensitive to the dihedral angles between vicinal protons and, by extension, the ring's pucker.

Illustrative ³JHH Coupling Constants for a Hypothetical alpha-D-Furanoside

Due to the absence of published experimental data for this compound, the following table presents a set of hypothetical, yet realistic, ³JHH coupling constants for an alpha-D-furanoside in aqueous solution. These values serve as an example for the subsequent analysis.

| Coupling Constant | Hypothetical Experimental Value (Hz) |

| ³J(H1, H2) | 4.5 |

| ³J(H2, H3) | 6.0 |

| ³J(H3, H4) | 7.5 |

| ³J(H4, H5) | 5.0 |

Analysis of Coupling Constants

These experimental ³JHH values are then used as input for specialized software, such as PSEUROT, which employs generalized Karplus equations to determine the pseudorotation parameters (P and τm) and the relative populations of the major conformers.[1]

Illustrative Conformational Analysis Results

The following table exemplifies the output of a PSEUROT analysis on the hypothetical coupling constants, suggesting a dynamic equilibrium between a major South and a minor North conformer.

| Conformer | Pseudorotation Phase (P, degrees) | Puckering Amplitude (τm, degrees) | Population (%) |

| Major (South) | 165 | 38 | 70 |

| Minor (North) | 15 | 37 | 30 |

Computational Modeling

Computational methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are indispensable for complementing experimental data and providing a more detailed, energetic understanding of the conformational landscape.

Workflow for Conformational Analysis

The interplay between experimental and computational approaches is crucial for a comprehensive understanding of furanose conformation. The following diagram illustrates a typical workflow.

Detailed Methodologies

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of high-purity this compound (or a derivative) is prepared in a deuterated solvent (e.g., D₂O) to a concentration of 5-10 mg/mL. The pD is adjusted to a neutral value (around 7.0) to avoid acid- or base-catalyzed degradation.

-

NMR Data Acquisition: A suite of one- and two-dimensional NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

¹H NMR: To determine the chemical shifts of all protons.

-

DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To identify scalar-coupled protons and accurately measure ³JHH coupling constants from the cross-peak fine structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify spatially close protons, providing through-space distance restraints that can help to further refine the conformational model.

-

-

Data Processing and Analysis:

-

Spectra are processed using appropriate software (e.g., TopSpin, MestReNova).

-

Proton chemical shifts and ³JHH coupling constants are extracted from the ¹H and DQF-COSY spectra.

-

The extracted ³JHH values are used as input for pseudorotation analysis software.

-

Computational Protocol: DFT and MD Simulations

-

Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, Maestro).

-

Conformational Search (Molecular Dynamics):

-

The initial structure is solvated in a periodic box of water molecules.

-

MD simulations are performed using a carbohydrate-specific force field (e.g., GLYCAM, CHARMM36).

-

The simulation is run for a sufficient time (typically hundreds of nanoseconds) to ensure adequate sampling of the conformational space.

-

The trajectory is analyzed to identify the most populated conformational families.

-

-

DFT Optimization and J-Coupling Calculation:

-

Representative structures from the most populated clusters identified in the MD simulation are extracted.

-

The geometries of these conformers are optimized using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d,p)) with a solvent model.

-

For each optimized conformer, the ³JHH coupling constants are calculated using specialized DFT methods.

-

-

Model Refinement: The calculated coupling constants for each conformer are compared with the experimental values. The populations of the conformers are then adjusted to achieve the best possible fit between the Boltzmann-averaged calculated coupling constants and the experimental data.

Logical Relationships in Conformational Analysis

The determination of furanose conformation is an iterative process where experimental and computational data inform and refine each other. The following diagram illustrates the logical relationships between the key steps.

Conclusion

While the precise ring conformation of this compound in solution is yet to be definitively reported, the methodologies to achieve this are well-established. A combined approach of high-field NMR spectroscopy and robust computational modeling will undoubtedly provide the much-needed quantitative insights into the conformational equilibrium of this important monosaccharide. The protocols and illustrative data presented in this guide offer a clear and actionable framework for researchers to undertake this investigation, which is of paramount importance for understanding its role in biological recognition and for the rational design of novel therapeutics.

References

The Core Pathway of α-D-Mannofuranose Biosynthesis in Bacteria: A Technical Guide

For Immediate Release

[City, State] – December 21, 2025 – An in-depth technical guide detailing the core biosynthetic pathway of α-D-mannofuranose in bacteria is now available for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the enzymatic steps, quantitative data, and experimental methodologies crucial for understanding and targeting this pathway for novel therapeutic development.

Introduction

α-D-mannofuranose is a key component of various essential cell surface glycoconjugates in many pathogenic bacteria, including the mannan (B1593421) core of lipoarabinomannan (LAM) in Mycobacterium tuberculosis. The furanose form of mannose is absent in humans, making the enzymes involved in its biosynthesis attractive targets for the development of selective antibacterial agents. This guide elucidates the fundamental enzymatic reactions that constitute the initial stages of α-D-mannofuranose biosynthesis.

The Core Biosynthetic Pathway

The biosynthesis of α-D-mannofuranose precursors in bacteria commences with the uptake and phosphorylation of D-mannose, followed by a series of enzymatic conversions. The initial and most well-characterized part of the pathway involves the generation of key intermediates, mannose-6-phosphate (B13060355) and mannose-1-phosphate.

The central steps are:

-

Transport and Phosphorylation: D-mannose is transported into the bacterial cell and subsequently phosphorylated by a mannose phosphotransferase system (PTS) or a hexokinase to yield D-mannose-6-phosphate .

-

Isomerization to Fructose-6-Phosphate (B1210287) (Glycolytic Entry): Mannose-6-phosphate isomerase (MPI) , also known as phosphomannose isomerase (PMI), catalyzes the reversible isomerization of D-mannose-6-phosphate to D-fructose-6-phosphate. This reaction channels mannose into the central carbon metabolism via glycolysis.

-

Conversion to Mannose-1-Phosphate (Precursor Formation): Phosphomannomutase (PMM) facilitates the intramolecular transfer of the phosphate (B84403) group from the C6 to the C1 position, converting D-mannose-6-phosphate into α-D-mannose-1-phosphate . This is a critical step towards the synthesis of activated mannose donors.

While the direct enzymatic conversion of a D-mannopyranose derivative to a D-mannofuranose derivative remains an area of active investigation, it is hypothesized to involve a mutase acting on a nucleotide-activated sugar, such as UDP-mannopyranose. This putative UDP-mannopyranose mutase would be analogous to the well-characterized UDP-galactopyranose mutase involved in galactofuranose biosynthesis.

Quantitative Data on Key Enzymes

The following tables summarize the kinetic parameters and optimal conditions for the key enzymes in the initial stages of the α-D-mannofuranose biosynthesis pathway from various bacterial sources.

Table 1: Kinetic Parameters of Bacterial Mannose-6-Phosphate Isomerase (MPI)

| Bacterial Source | Substrate | Km (mM) | Vmax (nmol/min/mg) | Reference |

| Pseudomonas aeruginosa | D-mannose-6-phosphate | 3.03 | 830 | [1] |

| Bacillus amyloliquefaciens | D-mannose-6-phosphate | - | - | [2] |

| Bacillus subtilis | D-mannose-6-phosphate | - | - |

Note: Specific Vmax values were not always provided in the available literature.

Table 2: Optimal Conditions for Bacterial Mannose-6-Phosphate Isomerase (MPI) Activity

| Bacterial Source | Optimal pH | Optimal Temperature (°C) | Metal Ion Requirement | Reference |

| Bacillus amyloliquefaciens | 7.5 | 70 | Co2+ | [3] |

| Bacillus subtilis | 7.5 | 40 | Co2+ | [4] |

| Thermus thermophilus | 7.0 | 75 | Cu2+ | [5] |

Table 3: Kinetic Parameters of Bacterial Phosphomannomutase (PMM)

| Bacterial Source | Substrate | Apparent Km (µM) | Reference |

| Pseudomonas aeruginosa | Mannose-1-phosphate | 17 | [6] |

| Pseudomonas aeruginosa | Glucose-1-phosphate | 22 | [6] |

Table 4: Optimal Conditions for Bacterial Phosphomannomutase (PMM) Activity

| Bacterial Source | Optimal pH | Optimal Temperature (°C) | Metal Ion Requirement | Reference |

| Cobetia sp. | 8.0 | 45 | Mg2+ | [7] |

| Pseudomonas aeruginosa | - | - | Mg2+ | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Expression and Purification of Recombinant Mannose-6-Phosphate Isomerase

Source Organism: Bacillus subtilis

Protocol:

-

Gene Cloning and Expression: The gene encoding mannose-6-phosphate isomerase is cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable E. coli expression host (e.g., BL21(DE3)).

-

Cell Culture and Induction: The transformed E. coli cells are grown in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an optical density at 600 nm (OD600) of 0.6. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM, followed by incubation at 16°C for 16 hours.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM phosphate buffer, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) and disrupted by sonication.

-

Purification: The soluble fraction is clarified by centrifugation and applied to a Ni-NTA affinity chromatography column. The column is washed with the lysis buffer, and the recombinant protein is eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Dialysis: The purified enzyme is dialyzed against a storage buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 8.0) to remove imidazole and for long-term stability.

Mannose-6-Phosphate Isomerase (MPI) Activity Assay

Principle: The activity of MPI is determined by measuring the formation of fructose-6-phosphate from mannose-6-phosphate. The product can be quantified using the cysteine-carbazole-sulfuric acid method.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 20 mM phosphate buffer (pH 7.5), 0.5 mM CoCl2, and the purified MPI enzyme (~1 ng).

-

Initiation: Start the reaction by adding 15 mM D-mannose-6-phosphate to a final volume of 100 µL.

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 70°C for B. amyloliquefaciens MPI) for 5 minutes.

-

Termination: Stop the reaction by placing the tubes on ice.

-

Quantification: Add 1.5 mL of a 75% (v/v) sulfuric acid solution, followed by 50 µL of a 1.5% (w/v) cysteine hydrochloride solution and 50 µL of a 0.12% (w/v) carbazole (B46965) solution in ethanol. Incubate at room temperature for 30 minutes and measure the absorbance at 560 nm. A standard curve using known concentrations of fructose-6-phosphate should be prepared to quantify the product.[3]

Expression and Purification of Recombinant Phosphomannomutase

Source Organism: Pseudomonas aeruginosa

Protocol:

-

Gene Overexpression: The algC gene encoding PMM is overexpressed under the control of a suitable promoter (e.g., tac promoter) in an appropriate E. coli host.

-

Cell Lysis and Fractionation: Cells are harvested, resuspended in buffer, and lysed. The cell-free extract is subjected to ammonium (B1175870) sulfate (B86663) fractionation.

-

Chromatography: The protein is purified using a series of chromatography steps, including hydrophobic interaction chromatography (e.g., Phenyl-Sepharose), and ion-exchange chromatography (e.g., DEAE-Sepharose).

-

Purity Assessment: The purity of the enzyme is assessed by SDS-PAGE.

Phosphomannomutase (PMM) Activity Assay

Principle: The activity of PMM is determined by a coupled enzyme assay. The conversion of mannose-1-phosphate to mannose-6-phosphate is coupled to the reduction of NADP+ by mannose-6-phosphate isomerase and glucose-6-phosphate dehydrogenase.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 0.5 mM NADP+, 1 unit of mannose-6-phosphate isomerase, and 1 unit of glucose-6-phosphate dehydrogenase.

-

Initiation: Start the reaction by adding the substrate, D-mannose-1-phosphate (e.g., 0.2 mM).

-

Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH. The rate of NADPH formation is proportional to the PMM activity.

Visualizations

The following diagrams illustrate the core biosynthetic pathway and a typical experimental workflow.

Caption: The core α-D-mannofuranose biosynthesis pathway.

Caption: A typical experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of α-D-mannofuranose in bacteria presents a promising avenue for the development of novel antimicrobial therapies. This guide provides a foundational understanding of the key enzymes involved in the initial stages of this pathway, along with the necessary quantitative data and experimental protocols to drive further research. The identification and characterization of the putative UDP-mannopyranose mutase will be a critical next step in fully elucidating this vital bacterial process.

Contact: [Insert Contact Information]

References

- 1. Biosynthetic incorporation for visualizing bacterial glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of a Mannose-6-Phosphate Isomerase from Bacillus amyloliquefaciens and Its Application in Fructose-6-Phosphate Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substrate Specificity of a Mannose-6-Phosphate Isomerase from Bacillus subtilis and Its Application in the Production of l-Ribose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Biosynthesis of mycobacterial arabinogalactan: identification of a novel α(1→3) arabinofuranosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

The Pivotal Role of α-D-Mannofuranose in Fungal Cell Wall Architecture and Host-Pathogen Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fungal cell wall is a dynamic and essential organelle, critical for maintaining cellular integrity, mediating environmental interactions, and, in pathogenic species, orchestrating the complex interplay with the host immune system. Among its key components, α-D-mannofuranose, a five-membered ring isomer of mannose, plays a crucial, albeit often overlooked, role. This technical guide provides an in-depth exploration of the biological functions of α-D-mannofuranose within the fungal cell wall, with a focus on its structural importance, biosynthetic pathways, and its significance as a modulator of host immune responses and a potential target for novel antifungal therapies.

Structural Integration of α-D-Mannofuranose in the Fungal Cell Wall

The fungal cell wall is a layered structure primarily composed of chitin, β-glucans, and glycoproteins, with the outermost layer being rich in mannoproteins.[1][2] Mannoproteins are heavily glycosylated proteins where the carbohydrate component, primarily mannan (B1593421), can constitute 50-95% of the molecule's weight.[3] Mannans are polymers of mannose, and while the pyranose (six-membered ring) form is more common, the furanose (five-membered ring) form, specifically α-D-mannofuranose, is a critical constituent of certain cell wall glycans, particularly in filamentous fungi like Aspergillus fumigatus.[4]

In Aspergillus fumigatus, α-D-mannofuranose is a key component of galactomannan (B225805), a polysaccharide consisting of a linear α-1,2/α-1,6-mannan backbone with side chains of β-1,5-galactofuranose.[5][6] This galactomannan is covalently linked to the β-(1,3)-glucan of the cell wall or anchored to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor.[5][6]

In yeasts such as Candida albicans, the cell wall mannoproteins are decorated with N-linked and O-linked mannans.[7] While the bulk of these structures are composed of α-D-mannopyranose in various linkages (α-1,2, α-1,3, and α-1,6), the presence and significance of the furanose form are subjects of ongoing research. The structural diversity of these mannans is a key determinant of the fungal species' interaction with the host.[8]

Quantitative Data on Fungal Cell Wall Composition

The precise quantitative composition of fungal cell walls varies between species and even between different morphological forms of the same species (e.g., yeast vs. hyphae).[9] The following tables summarize available data on the general polysaccharide composition of fungal cell walls and the impact of mannosylation defects on immune responses.

| Fungal Species | Polysaccharide | Percentage of Cell Wall Dry Weight | Reference |

| Saccharomyces cerevisiae | Mannan | ~30-50% | [8] |

| β-Glucan | ~50-60% | [8] | |

| Chitin | ~1-2% | ||

| Candida albicans | Mannan | ~40% | |

| β-Glucan | ~50-60% | [2] | |

| Chitin | ~1-2% | ||

| Aspergillus fumigatus | Galactomannan | Variable | [4] |

| α-1,3-Glucan | Variable | [4] | |

| β-1,3-Glucan | Major component | [2] | |

| Chitin | Major component | [2] |

Table 1: General Polysaccharide Composition of Fungal Cell Walls.

| C. albicans Mutant | Defective Mannan Structure | Cytokine Response (vs. Wild Type) in human PBMCs | Reference |

| mnn2Δ | Lack of α-1,2-mannan branches | TNF, IL-6, IL-1Ra: Abolished; IL-1β: Unchanged | [6] |

| och1Δ | Defective α-1,6-mannose backbone | IL-6, IL-1β: Significantly lower; TNF: Trend towards lower | [6] |

| pmr1Δ | Defective N- and O-linked mannans | Similar to wild type | [6] |

Table 2: Impact of N-linked Mannan Mutations in Candida albicans on Cytokine Production.

Biosynthesis of α-D-Mannofuranose-Containing Glycans

The biosynthesis of mannan structures is a complex process that occurs in the endoplasmic reticulum (ER) and Golgi apparatus.[7] The precursor for mannosylation is GDP-mannose.[10] In the synthesis of galactomannan in Aspergillus fumigatus, GDP-mannose is transported into the lumen of the Golgi apparatus by a specific transporter, GmtA.[5][6] The linear mannan backbone is then synthesized by mannosyltransferases. For instance, CmsA/Ktr4 is an α-(1,2)-mannosyltransferase responsible for the synthesis of the α-(1,2)-mannan portions of the core-mannan of fungal-type galactomannan.[11] The α-(1,6)-mannosyltransferase AnpA is also involved in the biosynthesis of the α-core-mannan.[9]

Caption: Biosynthesis of Galactomannan in the Golgi Apparatus.

Immunological Recognition of α-D-Mannofuranose Structures

The mannan structures on the fungal cell surface are key Pathogen-Associated Molecular Patterns (PAMPs) that are recognized by Pattern Recognition Receptors (PRRs) on host immune cells.[12] This recognition is a critical first step in initiating an innate immune response to fungal infection. Several C-type lectin receptors (CLRs) are involved in mannan recognition, including the mannose receptor (MR), DC-SIGN, and Dectin-2.[12]

Dectin-2 is known to recognize high mannose structures and plays a role in inducing Th1 and Th17 responses.[12][13] The mannose receptor and DC-SIGN recognize branched N-mannan structures.[12] The specific structure of the mannan, including the types of linkages and the presence of branches, determines which PRRs are engaged and the subsequent downstream signaling cascade and cytokine profile. For example, the branching of N-linked mannan is essential for potentiating the induction of trained immunity, a process mediated by Dectin-2.[6]

Caption: Dectin-2 Signaling Pathway upon Fungal Mannan Recognition.

α-D-Mannofuranose as a Target for Antifungal Drug Development

The enzymes involved in the biosynthesis of α-D-mannofuranose-containing glycans represent promising targets for the development of novel antifungal drugs. As these pathways are specific to fungi and absent in humans, inhibitors of these enzymes would be expected to have high specificity and low host toxicity. The essentiality of proper mannosylation for cell wall integrity and virulence further highlights the potential of this approach. For example, targeting the GDP-mannose transporter GmtA or specific mannosyltransferases could disrupt cell wall formation, leading to increased susceptibility to osmotic stress and clearance by the host immune system.

Experimental Protocols

Isolation and Fractionation of Fungal Cell Walls

This protocol describes a general method for the isolation and fractionation of fungal cell walls to enrich for different protein and polysaccharide components.[14][15]

Materials:

-

Fungal culture

-

Breaking buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM PMSF)

-

Glass beads (0.5 mm diameter)

-

SDS extraction buffer (2% SDS, 100 mM Tris-HCl, pH 7.5, 50 mM EDTA, 10 mM DTT)

-

Alkali extraction solution (e.g., 0.1 N NaOH)

-

Enzymes (e.g., β-1,3-glucanase, chitinase)

-

Centrifuge

-

Bead beater or vortex mixer

Procedure:

-

Harvest fungal cells by centrifugation.

-

Wash the cell pellet with cold distilled water.

-

Resuspend the cells in breaking buffer and add an equal volume of glass beads.

-

Disrupt the cells by vigorous vortexing or using a bead beater in short bursts with cooling on ice in between.

-

Monitor cell lysis microscopically.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet the cell walls.

-

Wash the cell wall pellet repeatedly with cold distilled water until the supernatant is clear.

-

To extract non-covalently bound components, resuspend the cell wall pellet in SDS extraction buffer and incubate at 100°C for 10 minutes. Centrifuge to collect the supernatant.

-

To extract alkali-labile components, treat the remaining pellet with an alkali solution.

-

For enzymatic digestion, resuspend the remaining pellet in an appropriate buffer and treat with specific enzymes like β-1,3-glucanase or chitinase (B1577495) to release covalently linked components.

Caption: Workflow for Fungal Cell Wall Fractionation.

Monosaccharide Composition Analysis by GC-MS

This protocol outlines the analysis of monosaccharide composition of fungal cell wall polysaccharides by gas chromatography-mass spectrometry (GC-MS).[8][16]

Materials:

-

Isolated fungal cell wall fraction

-

Sulfuric acid (2 M)

-

Internal standard (e.g., myo-inositol)

-

Methanol

-

Acetic anhydride (B1165640)

-

GC-MS system

Procedure:

-

Hydrolyze a known amount of the dried cell wall sample with 2 M sulfuric acid at 100°C for 4 hours.

-

Neutralize the hydrolysate with barium carbonate and centrifuge to remove the precipitate.

-

Lyophilize the supernatant.

-

Perform reduction of the monosaccharides with sodium borohydride, followed by acetylation with acetic anhydride and pyridine to produce alditol acetates.

-

Extract the alditol acetates into an organic solvent (e.g., dichloromethane).

-

Analyze the sample by GC-MS.

-

Identify and quantify the monosaccharides by comparing their retention times and mass spectra with those of known standards.

Mannosyltransferase Activity Assay

This protocol describes a method to assay the activity of mannosyltransferases involved in mannan biosynthesis.[17][18]

Materials:

-

Fungal cell lysate or purified enzyme preparation

-

GDP-[14C]mannose (radiolabeled donor substrate)

-

Acceptor substrate (e.g., a specific manno-oligosaccharide)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MnCl2)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, acceptor substrate, and the enzyme preparation.

-

Initiate the reaction by adding GDP-[14C]mannose.

-

Incubate the reaction at the optimal temperature for a defined period.

-

Stop the reaction (e.g., by boiling or adding a quenching solution).

-

Separate the radiolabeled product from the unreacted GDP-[14C]mannose (e.g., by chromatography).

-

Quantify the radioactivity in the product fraction using a scintillation counter to determine the enzyme activity.

Conclusion

α-D-mannofuranose is an integral component of the fungal cell wall, contributing significantly to its structural integrity and its role as a key interface in host-pathogen interactions. A thorough understanding of its biosynthesis and immunological recognition is paramount for the development of novel and targeted antifungal therapies. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the multifaceted roles of this important monosaccharide in fungal biology and pathogenesis. The continued exploration of the fungal mannan landscape promises to uncover new vulnerabilities that can be exploited for the treatment of invasive fungal infections.

References

- 1. srapcollege.co.in [srapcollege.co.in]

- 2. Frontiers | The Fungal Cell Wall: Candida, Cryptococcus, and Aspergillus Species [frontiersin.org]

- 3. Demonstration of mammalian protein O-mannosyltransferase activity: Coexpression of POMT1 and POMT2 required for enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. A molecular vision of fungal cell wall organization by functional genomics and solid-state NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Candida albicans N-Linked Mannans Potentiate the Induction of Trained Immunity via Dectin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mannosylation in Candida albicans: role in cell wall function and immune recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Mannan detecting C-type lectin receptor probes recognise immune epitopes with diverse chemical, spatial and phylogenetic heterogeneity in fungal cell walls - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pattern recognition receptors in fungal immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell wall fractionation for yeast and fungal proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]

- 16. Identification and Quantification of Monosaccharides from Fungal Cell Walls and Exopolysaccharides by Gas Chromatography Coupled to Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Yeast manno-protein biosynthesis: solubilization and selective assay of four mannosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enzyme assay of protein O-mannosyltransferase (POMT1/2) - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Numbering of alpha-D-Mannofuranose Carbons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry and carbon numbering of alpha-D-mannofuranose, a furanose form of the C-2 epimer of glucose, D-mannose. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and glycobiology, offering precise structural information, relevant physicochemical data, and insights into its biological significance.

Stereochemistry and Carbon Numbering

D-Mannose, an aldohexose, can exist in various isomeric forms, including the six-membered pyranose and the five-membered furanose ring structures. Each of these cyclic forms can exist as either an alpha (α) or beta (β) anomer. The this compound isomer is characterized by a five-membered furanose ring, and the anomeric hydroxyl group at carbon 1 (C1) is in the alpha configuration.[1]

The numbering of the carbon atoms in the furanose ring follows the standard conventions for monosaccharides. The anomeric carbon, the carbon that was part of the aldehyde group in the open-chain form, is designated as C1. The subsequent carbons are numbered sequentially around the ring.

Below is a diagram illustrating the Haworth projection of this compound with the carbons explicitly numbered.

References

Unveiling alpha-D-Mannofuranose: A Technical Guide to its Natural Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of alpha-D-mannofuranose, a furanose isomer of the monosaccharide mannose. While less common than its pyranose counterpart, this compound is a significant constituent of certain natural polysaccharides, offering potential avenues for research and development in glycobiology and drug discovery. This document details its known natural sources and provides a comprehensive, generalized protocol for its isolation and purification.

Natural Occurrence of this compound

The primary documented natural source of this compound is within the complex polysaccharides of the fungal kingdom. Notably, it has been identified as a key structural component in the cell wall of the ascomycete fungus, Acrospermum compressum.[1]

In this organism, this compound is integrated into a water-soluble polysaccharide, designated F1SS. This polymer consists of a repeating disaccharide unit where this compound is linked to other mannose residues.[1] The core of this polysaccharide is an alpha-(1->6)-mannopyranan backbone.[1] The discovery of this mannofuranose-containing polysaccharide was the first of its kind from a fungal cell wall, highlighting a unique aspect of fungal glycobiology.[1]

While the free monosaccharide form is not typically found in abundance, its presence within this polysaccharide makes fungal biomass a key target for its isolation.

Quantitative Data on this compound Source

The polysaccharide F1SS from Acrospermum compressum is characterized by a repeating disaccharide unit. The quantitative composition, based on its determined structure, is presented below.

| Monosaccharide Component | Anomeric Configuration | Ring Form | Linkage Position in Repeating Unit | Molar Ratio |

| D-Mannose | alpha | Furanose | Terminal, linked to mannan (B1593421) core | 1 |

| D-Mannose | alpha | Pyranose | Forms the alpha-(1->6) backbone | 1 |

Table 1: Monosaccharide Composition of the Repeating Disaccharide Unit of Polysaccharide F1SS from Acrospermum compressum.[1]

Experimental Protocols for Isolation

The isolation of this compound as a monosaccharide requires a multi-step process involving the extraction of the parent polysaccharide from its natural source, followed by hydrolysis to cleave the glycosidic bonds, and subsequent chromatographic purification to separate the target furanose isomer.

Isolation of Mannofuranose-Containing Polysaccharide from Acrospermum compressum

This protocol is a generalized procedure for the extraction of water-soluble polysaccharides from fungal cell walls.

Materials:

-

Fruiting bodies of Acrospermum compressum

-

Distilled water

-

Alkali solution (e.g., 2 M NaOH)

-

Acid for neutralization (e.g., acetic acid)

-

Centrifuge and appropriate tubes

-

Dialysis tubing (10-14 kDa MWCO)

-

Lyophilizer

Procedure:

-

Homogenization: The fungal biomass is mechanically disrupted in distilled water to create a homogenous suspension.

-

Alkaline Extraction: The suspension is treated with an alkali solution and stirred at room temperature for several hours to extract the polysaccharides from the cell wall.

-

Centrifugation: The mixture is centrifuged to pellet the insoluble cell debris. The supernatant containing the dissolved polysaccharides is collected.

-

Neutralization: The pH of the supernatant is adjusted to neutral using an appropriate acid.

-

Ethanol Precipitation: Cold ethanol is added to the neutralized supernatant to a final concentration of 80% (v/v) to precipitate the polysaccharides. The mixture is left at 4°C overnight.

-

Collection and Solubilization: The precipitated polysaccharide is collected by centrifugation, and the pellet is redissolved in a minimal amount of distilled water.

-

Dialysis: The polysaccharide solution is dialyzed extensively against distilled water to remove low molecular weight impurities and salts.

-

Lyophilization: The purified polysaccharide solution is frozen and lyophilized to obtain a dry powder.

Acid Hydrolysis of the Polysaccharide

Mild acid hydrolysis is employed to cleave the glycosidic bonds and release the constituent monosaccharides. The conditions should be carefully controlled to minimize the degradation of the furanose form.

Materials:

-

Lyophilized mannofuranose-containing polysaccharide

-

Trifluoroacetic acid (TFA), 2 M

-

Heating block or water bath

-

Nitrogen gas supply

-

Rotary evaporator

Procedure:

-

The lyophilized polysaccharide is dissolved in 2 M TFA.

-

The solution is heated at 100-120°C for 2-4 hours in a sealed tube under a nitrogen atmosphere to prevent oxidation.

-

After hydrolysis, the TFA is removed by rotary evaporation. The residue is co-evaporated with water several times to ensure complete removal of the acid.

-

The dried hydrolysate is redissolved in deionized water for subsequent analysis and purification.

Chromatographic Separation of this compound

High-performance anion-exchange chromatography (HPAEC) is a powerful technique for the separation of sugar isomers.

Materials:

-

Polysaccharide hydrolysate

-

HPAEC system equipped with a pulsed amperometric detector (PAD)

-

A carbohydrate-specific column (e.g., CarboPac series)

-

Eluents: Deionized water, NaOH solution, and Sodium acetate (B1210297) solution

-

This compound standard (if available)

Procedure:

-

System Equilibration: The HPAEC system is equilibrated with the initial eluent conditions.

-

Injection: A filtered sample of the polysaccharide hydrolysate is injected onto the column.

-

Elution Gradient: A gradient of sodium hydroxide (B78521) and/or sodium acetate is applied to separate the different monosaccharides based on their charge and structure. The exact gradient will need to be optimized based on the specific column and system used.

-

Detection: The eluted monosaccharides are detected by the PAD.

-

Fraction Collection: Fractions corresponding to the retention time of the this compound peak (as determined by a standard, if available, or by subsequent structural analysis) are collected.

-

Desalting: The collected fractions are desalted using appropriate methods (e.g., solid-phase extraction or dialysis) to remove the high concentrations of salt from the eluent.

-

Lyophilization: The desalted fractions are lyophilized to obtain the purified this compound.

Visualized Experimental Workflow

Caption: Generalized workflow for the isolation of this compound.

References

The Predominance of Pyranose: A Thermodynamic Stability Guide to D-Mannose Isomers

For Immediate Release

A deep dive into the thermodynamic landscape of D-mannose reveals the overwhelming stability of its six-membered pyranose ring over the five-membered furanose form. This technical guide synthesizes quantitative data and outlines the experimental and computational methodologies used to establish the conformational hierarchy, providing critical insights for researchers in glycobiology and drug development.

In aqueous solution, the monosaccharide D-mannose exists as a complex equilibrium mixture of cyclic isomers (anomers) and a minor open-chain form. The cyclic forms, which predominate, can be either six-membered rings (pyranoses) or five-membered rings (furanoses). Understanding the relative thermodynamic stability of these isomers is paramount, as the specific three-dimensional structure of a sugar dictates its biological activity, from enzymatic recognition to its role in complex glycans.

Quantitative Thermodynamic Data

Experimental evidence, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, definitively shows that the pyranose forms of D-mannose are significantly more stable than the furanose forms in aqueous solution.[1][2] At equilibrium, furanose concentrations are often negligible.[1] The distribution between the two pyranose anomers, alpha (α) and beta (β), is more balanced, though the alpha anomer is generally favored.

The table below summarizes the equilibrium composition of D-mannose isomers in aqueous solution. The relative populations can be used to infer the difference in Gibbs free energy (ΔG) between the isomers through the relationship ΔG = -RTln(K_eq), where K_eq is the equilibrium constant derived from the ratio of isomer concentrations.

| Isomer | Ring Form | Anomer | Population at Equilibrium (%) in D₂O |

| α-D-mannopyranose | Pyranose | Alpha | ~65.5% |

| β-D-mannopyranose | Pyranose | Beta | ~34.5% |

| α-D-mannofuranose | Furanose | Alpha | <1% |

| β-D-mannofuranose | Furanose | Beta | <1% |

| Open-chain | Acyclic | N/A | <1% |

Note: The exact percentages can vary slightly with temperature and solvent conditions. The data presented is a consensus from multiple sources.[1]

The preference for the α-pyranose form is a unique characteristic of mannose, contrasting with glucose where the β-anomer is more stable.[3] This is attributed to the stereochemistry at the C-2 carbon. In α-D-mannopyranose, the axial hydroxyl group at C-2 experiences unfavorable steric interactions, but this is counteracted by the stabilizing anomeric effect, which favors an axial substituent at the anomeric (C-1) carbon.

Interconversion and Equilibrium Pathway

The various isomers of D-mannose are in a dynamic equilibrium, interconverting through the open-chain aldehyde form. This process, known as mutarotation, allows the sugar to transition between the furanose and pyranose rings, as well as between the α and β anomers of each ring size.

References

Spectroscopic Properties of alpha-D-mannofuranose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of alpha-D-mannofuranose, a key carbohydrate isomer. Given the scarcity of direct experimental spectroscopic data for the unstable parent this compound, this document leverages data from its stable, well-characterized derivative, 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranose, alongside established principles of carbohydrate spectroscopy to provide a thorough analysis. This guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates. For this compound, both ¹H and ¹³C NMR provide critical information regarding the anomeric configuration, ring size, and stereochemistry of the hydroxyl groups. Due to the equilibrium of D-mannose in solution, which predominantly favors the pyranose form, obtaining clean NMR data for the furanose isomer is challenging. Therefore, data from the locked furanose derivative, 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranose, is presented here as a reference.[1]

¹H NMR Data

The proton NMR spectrum of 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranose in CDCl₃ provides characteristic chemical shifts and coupling constants that confirm its structure.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 5.36 | s | |

| H-2 | 4.59 | d | 5.9 |

| H-3 | 4.79 | dd | 3.6, 5.9 |

| H-4 | 4.16 | dd | 3.6, 7.1 |

| H-5 | 4.39 | ddd | 5.4, 5.5, 7.1 |

| H-6, H-6' | 4.05 | m | |

| OH-1 | 3.40 | br s | |

| CH₃ | 1.45, 1.44, 1.36, 1.31 | s |

Table 1: ¹H NMR data for 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranose.[1]

¹³C NMR Data

The carbon NMR spectrum further corroborates the furanose structure of the derivative.

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 103.5 |

| C-2 | 85.5 |

| C-3 | 80.0 |

| C-4 | 75.5 |

| C-5 | 72.9 |

| C-6 | 66.8 |

| C(CH₃)₂ | 113.1, 109.2 |

| CH₃ | 26.9, 26.2, 25.4, 24.8 |

Table 2: ¹³C NMR data for 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranose.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the key absorptions are related to the hydroxyl (O-H) and carbon-oxygen (C-O) stretching vibrations, as well as the characteristic vibrations of the furanose ring.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400 (broad) | O-H | Stretching |

| ~2900 | C-H | Stretching |

| ~1375 | C-H | Bending (from isopropylidene groups in derivative) |

| ~1075 | C-O | Stretching |

| ~940 | Furanose ring | Ring vibration |

Table 3: Expected and observed characteristic IR absorption bands for this compound and its derivative.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For this compound, the molecular formula is C₆H₁₂O₆, with a molecular weight of 180.16 g/mol .

Expected Fragmentation Pattern

The mass spectrum of underivatized monosaccharides is often complex due to multiple fragmentation pathways. Common fragmentation patterns for furanosides involve cleavage of the glycosidic bond (if present) and fragmentation of the sugar ring. Alpha-cleavage and dehydration are also common fragmentation pathways for alcohols. The fragmentation of the furanose ring itself can provide structural information.

Experimental Protocols

Synthesis of 2,3:5,6-di-O-isopropylidene-alpha-D-mannofuranose

A common method for preparing a stable furanose derivative of D-mannose is through acetonation.[1][3]

Materials:

-

D-mannose

-

Acetone (B3395972) (anhydrous)

-

Antimony pentachloride or Ferric chloride

-

Pyridine

-

Benzene

-

Aqueous sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Molecular Sieves 3A

-

Petroleum ether

Procedure:

-

A mixture of D-mannose and a Lewis acid catalyst (e.g., antimony pentachloride or anhydrous ferric chloride) in anhydrous acetone is refluxed.[1][3]

-

To ensure anhydrous conditions, molecular sieves can be placed in a Soxhlet extractor or between the reaction vessel and the condenser.[3]

-

The reaction is monitored until all the D-mannose has dissolved.

-

After completion, the reaction is quenched with a small amount of pyridine.

-

The acetone is removed under reduced pressure.

-

The residue is dissolved in an organic solvent like benzene, washed with aqueous sodium bicarbonate and water, and then dried over anhydrous magnesium sulfate.[3]

-

The solvent is evaporated to yield the crude product.

-

The product can be purified by recrystallization from a solvent such as petroleum ether.[3]

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the carbohydrate sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃ for derivatives).

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent Suppression: If using a non-deuterated solvent or for samples in D₂O, a solvent suppression technique (e.g., presaturation) should be employed.

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay: 1-2 s

-

Data Acquisition (¹³C NMR):

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 s

-

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the solid carbohydrate sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmission.

-

Background: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the spectrum.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI):

-

Dissolve a small amount of the carbohydrate sample (typically ~1 mg/mL) in a suitable solvent system, often a mixture of water, acetonitrile, or methanol, sometimes with a small amount of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent system.

-

Filter the final solution through a syringe filter (0.22 µm) to remove any particulates.

Data Acquisition (ESI-MS):

-

Mass Spectrometer: An ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive or negative ion mode, depending on the analyte and solvent system.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-500).

-

Fragmentation (MS/MS): To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion of interest and subjecting it to collision-induced dissociation (CID).

Visualization of Key Concepts

References

An In-depth Technical Guide on the Discovery and Historical Context of alpha-D-mannofuranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and intricate world of carbohydrate chemistry, D-mannose holds a significant position as a C-2 epimer of glucose and a fundamental component of numerous glycoconjugates.[1] While it predominantly exists in its six-membered pyranose ring form, the five-membered furanose structure, particularly the alpha-D-mannofuranose anomer, plays a subtle yet crucial role in various biological processes and serves as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Historical Context

The journey to understanding the structure of monosaccharides, including the existence of furanose rings, was a pivotal chapter in the history of organic chemistry.

Early Studies and the Determination of Ring Structure

In the late 19th and early 20th centuries, the pioneering work of chemists like Emil Fischer laid the foundation for carbohydrate chemistry.[2] Fischer's studies focused on the linear, open-chain forms of sugars and their stereochemistry. However, observations such as mutarotation—the change in optical rotation of a sugar solution over time—suggested that sugars exist in cyclic forms in solution.[3][4]

The initial determination of the ring size of these cyclic forms was a significant challenge. A key historical method involved methylation of all free hydroxyl groups of the sugar, followed by hydrolysis of the glycosidic linkage and subsequent oxidative cleavage of the resulting methylated open-chain sugar.[5] By identifying the cleavage products, chemists could deduce the positions of the hydroxyl groups that were involved in ring formation, thereby establishing the ring size. For instance, the oxidation of a permethylated aldohexose that had existed as a pyranose ring would yield different dicarboxylic acid fragments than one that had been in a furanose form.[5]

Another important technique was the use of polarimetry. The optical rotation of a sugar solution is a characteristic property that depends on the structure of the molecule, including the ring size and the anomeric configuration (alpha or beta).[6][7][8][9] By carefully measuring the optical rotation of freshly prepared solutions of sugar anomers and the final equilibrium rotation, early chemists could infer the presence and relative proportions of different isomeric forms in solution.[10][11][12]

The Emergence of the Furanose Concept

The concept of the five-membered furanose ring, named for its structural resemblance to furan, emerged as chemists realized that the six-membered pyranose ring could not account for all observed properties of certain sugar derivatives.[6][13] While aldohexoses like D-glucose and D-mannose exist predominantly in the pyranose form in aqueous solution, the furanose form, although a minor component, is a crucial intermediate in the equilibrium between the alpha and beta anomers.[1][3] For D-mannose in an aqueous solution, the equilibrium mixture is composed of approximately 63.7% α-D-mannopyranose, 35.5% β-D-mannopyranose, 0.6% α-D-mannofuranose, and 0.2% β-D-mannofuranose.[1]

The definitive confirmation of the existence of both pyranose and furanose forms came with the development of more advanced analytical techniques, particularly NMR spectroscopy in the mid-20th century, which allowed for the direct observation of the different isomeric forms in solution.

Physicochemical Properties of D-Mannose Anomers

The different anomeric and ring forms of D-mannose exhibit distinct physical properties. While specific data for the isolated this compound is scarce due to its low abundance and instability, data for the predominant pyranose anomers and a protected furanose derivative are available.

| Property | α-D-Mannopyranose | β-D-Mannopyranose | Equilibrium Mixture | 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose |

| Molecular Formula | C6H12O6 | C6H12O6 | C6H12O6 | C12H20O6 |

| Molar Mass ( g/mol ) | 180.16 | 180.16 | 180.16 | 260.28 |

| Melting Point (°C) | 133-140[14] | 132[1] | - | 125-126[15] |

| Specific Optical Rotation [α]D | +29.3°[10][11] | -17.0°[10][11] | +14.2°[10][11] | +21° (c=1, acetone)[15] |

Experimental Protocols

Historical Synthesis: The Kiliani-Fischer Synthesis

The Kiliani-Fischer synthesis was a cornerstone of classical carbohydrate chemistry, allowing for the elongation of an aldose carbon chain by one unit. This method was instrumental in the synthesis of hexoses like D-mannose from pentoses such as D-arabinose.[4][16][17]

Protocol for the Kiliani-Fischer Synthesis of D-Mannose and D-Glucose from D-Arabinose: [3][16]

-

Cyanohydrin Formation: D-arabinose is treated with an aqueous solution of sodium cyanide (NaCN). The cyanide ion undergoes nucleophilic addition to the aldehyde group of the open-chain form of D-arabinose, forming a mixture of two diastereomeric cyanohydrins (at the new C-2 chiral center).

-

Hydrolysis to Aldonic Acids: The mixture of cyanohydrins is then hydrolyzed, typically by heating with water or dilute acid, which converts the nitrile groups into carboxylic acid groups, yielding a mixture of D-gluconic acid and D-mannonic acid.

-

Lactone Formation and Separation: Upon acidification and concentration, the aldonic acids cyclize to form more stable five-membered lactones (D-glucono-γ-lactone and D-mannono-γ-lactone). These diastereomeric lactones can be separated by fractional crystallization.

-

Reduction to Aldoses: The separated D-mannono-γ-lactone is then reduced to D-mannose. Historically, this reduction was often carried out using a sodium amalgam (Na/Hg) in a mildly acidic solution.

Modern Synthesis of a Protected this compound Derivative

Direct synthesis and isolation of unprotected this compound is challenging due to the equilibrium favoring the pyranose form. Therefore, modern synthetic strategies often involve the preparation of protected derivatives, which lock the sugar in the furanose conformation. A common and efficient method is the synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose, often referred to as "diacetone mannose".[18]

Protocol for the Microscale Synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose: [18]

-

Reaction Setup: Anhydrous ferric chloride (FeCl3) is used as a Lewis acid catalyst. D-(+)-mannose is suspended in anhydrous acetone.

-

Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction is quenched by the addition of an aqueous solution of sodium bicarbonate. The product is extracted into an organic solvent such as dichloromethane.

-

Purification: The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by crystallization to yield white crystals of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose.

Characterization Techniques

A variety of analytical methods are employed to characterize the structure and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose (in CDCl3): [18]

-

δ 5.36 (1H, s)

-

δ 4.79 (1H, dd, J = 3.6, 5.9 Hz)

-

δ 4.59 (1H, d, J = 5.9 Hz)

-

δ 4.39 (1H, ddd, J = 5.4, 5.5, 7.1 Hz)

-

δ 4.16 (1H, dd, J = 3.6, 7.1 Hz)

-

δ 4.05 (2H, m)

-

δ 3.40 (1H, br s)

-

δ 1.45 (3H, s), 1.44 (3H, s), 1.36 (3H, s), 1.31 (3H, s)

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis. Techniques such as Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are commonly used for carbohydrate analysis.

Polarimetry

As a historical and still relevant technique, polarimetry measures the optical rotation of a compound, which is a key characteristic of chiral molecules like carbohydrates.[6][7][8][9] The specific rotation is used to distinguish between anomers and to monitor reactions involving chiral centers.

Biological Significance and Relevance in Drug Development

While this compound itself is not a primary signaling molecule, its presence within larger glycoconjugates is of significant biological importance.

Role in Glycoconjugates

Mannose, in both its pyranose and furanose forms, is a key component of glycoproteins and other glycoconjugates in eukaryotes and prokaryotes.[1] Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from an activated donor to an acceptor molecule.[19][20][21][22][23] Some of these enzymes may specifically recognize and transfer mannose in its furanose form, particularly in the biosynthesis of complex bacterial cell wall polysaccharides.[11][21][23][24][25]

This compound Derivatives in Drug Development

The unique structural features of the mannofuranose ring have made it an attractive scaffold for the design of enzyme inhibitors with therapeutic potential.[26]

Inhibition of Mannosidases: Alpha-mannosidases are enzymes that cleave alpha-mannosidic linkages in glycoconjugates. The inhibition of these enzymes has therapeutic implications in areas such as cancer and viral infections. Azafuranose analogues of mannose, which mimic the furanose ring structure, have been shown to be potent inhibitors of various alpha-mannosidases.[16] These inhibitors are designed to resemble the transition state of the enzymatic reaction, leading to tight binding to the active site.[8][27][28]

Conclusion

This compound, though a minor player in the equilibrium of D-mannose in solution, represents a significant facet of carbohydrate chemistry and biology. Its discovery was intertwined with the historical elucidation of sugar structures, a process that relied on ingenious chemical methods and analytical techniques. While its direct role as a signaling molecule is not established, its incorporation into complex glycans and the therapeutic potential of its structural mimics underscore its importance. For researchers in glycobiology and drug development, a thorough understanding of the chemistry and biology of this compound and its derivatives continues to be a valuable asset in the quest for new scientific insights and therapeutic interventions.

References

- 1. Mannose - Wikipedia [en.wikipedia.org]

- 2. In 1891, Emil Fischer determined the structures of glucose and th... | Study Prep in Pearson+ [pearson.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Carbohydrates [www2.chemistry.msu.edu]

- 6. Ch25: Furanoses & Pyranoses [chem.ucalgary.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. studymind.co.uk [studymind.co.uk]

- 9. Protein O-mannosylation: one sugar, several pathways, many functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solved The optical rotation for the a- and B-anomers of | Chegg.com [chegg.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]

- 13. quora.com [quora.com]

- 14. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields - PMC [pmc.ncbi.nlm.nih.gov]

- 15. alpha-D-Mannopyranose | C6H12O6 | CID 185698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. difference.wiki [difference.wiki]

- 18. researchgate.net [researchgate.net]

- 19. This compound | C6H12O6 | CID 9920533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. beilstein-journals.org [beilstein-journals.org]

- 21. Bacterial Cell Wall Synthesis: New Insights from Localization Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. bio.libretexts.org [bio.libretexts.org]

- 24. Distinct pathways for modification of the bacterial cell wall by non-canonical D-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Bacteria: Cell Walls – General Microbiology [open.oregonstate.education]

- 26. Glucose - Wikipedia [en.wikipedia.org]

- 27. youtube.com [youtube.com]

- 28. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes: Chemical Synthesis of α-D-Mannofuranose from D-Mannose

Introduction

D-Mannose, a C-2 epimer of glucose, is a fundamentally important monosaccharide in various biological processes, most notably in the glycosylation of proteins.[1] In aqueous solutions, monosaccharides like D-mannose exist in a dynamic equilibrium between their open-chain aldehyde form and cyclic hemiacetal structures.[2] This equilibrium predominantly favors the formation of six-membered rings, known as pyranoses (α-D-mannopyranose and β-D-mannopyranose), due to their greater thermodynamic stability.[2][3] However, the five-membered ring form, or furanose (α-D-mannofuranose and β-D-mannofuranose), also exists, albeit typically in much lower concentrations.[2][3]

The α-D-mannofuranose isomer, while less abundant in simple equilibrium, is a crucial structural motif in certain glycoconjugates and serves as a valuable building block in the synthesis of complex carbohydrates and therapeutic agents. Its distinct stereochemical and conformational properties make it a target of significant interest for researchers in glycobiology and drug development.

Synthetic Strategy

The direct isolation of α-D-mannofuranose from an equilibrium mixture is impractical due to the overwhelming prevalence of the pyranose form. Therefore, the chemical synthesis from D-mannose relies on a strategy to shift the equilibrium and selectively "trap" the desired furanose structure. This is achieved through the use of protecting groups.

The most common and effective method involves the reaction of D-mannose with acetone (B3395972) under acidic conditions. This reaction preferentially forms the kinetically favored furanose ring, which is then stabilized by the formation of two isopropylidene groups (acetonides), yielding 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose , a stable, crystalline intermediate commonly known as "diacetone mannose".[4][5] This intermediate effectively locks the mannose sugar in the α-furanose configuration. Subsequent removal of the isopropylidene protecting groups via mild acid hydrolysis yields the target molecule, α-D-mannofuranose.

Visualizing the Chemistry

To better understand the underlying principles and the experimental procedure, the following diagrams illustrate the chemical equilibria and the synthetic workflow.

Caption: Ring-chain tautomerism of D-mannose in solution.

Caption: Workflow for the synthesis of α-D-mannofuranose.

Experimental Protocols

Protocol 1: Synthesis of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose

This protocol is adapted from established microscale and preparative scale procedures for the acetonide protection of D-mannose.[4][5]

Materials and Reagents:

-

D-(+)-Mannose

-

Anhydrous Acetone

-

Anhydrous Ferric Chloride (FeCl₃)

-

10% Potassium Carbonate (K₂CO₃) solution

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser (optional, depending on scale and temperature control)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask, add D-(+)-mannose (1.0 eq).

-

Add anhydrous acetone (approx. 20 mL per gram of mannose) and a magnetic stir bar.

-

While stirring, add a catalytic amount of anhydrous ferric chloride (FeCl₃) (approx. 50 mg per gram of mannose). The mixture will turn a yellowish/orange color.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC (Thin Layer Chromatography) or by observing the dissolution of the solid D-mannose, which is sparingly soluble in acetone, while the product is highly soluble. The reaction is typically complete within 30-60 minutes.[4]

-

Once the reaction is complete, neutralize the catalyst by adding 10% aqueous potassium carbonate solution dropwise until the solution becomes basic and a reddish-brown precipitate of iron hydroxide (B78521) forms.[6]

-

Remove the majority of the acetone using a rotary evaporator.

-

To the remaining aqueous slurry, add dichloromethane (DCM) and water to perform a liquid-liquid extraction. Transfer the mixture to a separatory funnel.

-

Separate the layers. Extract the aqueous phase two more times with DCM.

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield a white to off-white solid.

-

The crude product can be recrystallized from a suitable solvent system (e.g., cyclohexane (B81311) or a hexane/ethyl acetate (B1210297) mixture) to yield pure white crystals of 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose.

Protocol 2: Hydrolysis of Acetonides to Yield α-D-Mannofuranose

This protocol describes the complete removal of the isopropylidene groups under mild acidic conditions to prevent rearrangement to the pyranose form.

Materials and Reagents:

-

2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose

-

Aqueous Acetic Acid (60-80% v/v) or Dowex 50W-X8 (H⁺ form) resin

-

Ethanol (B145695) or Methanol

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Rotary evaporator

Procedure:

-

Dissolve the diacetone mannose intermediate (1.0 eq) in aqueous acetic acid (e.g., 80%) in a round-bottom flask.

-

Heat the mixture in an oil bath at approximately 60-70°C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Alternative Method: Dissolve the intermediate in a methanol/water solution (e.g., 9:1 v/v) and add a catalytic amount of Dowex H⁺ resin. Stir the mixture at room temperature or with gentle heating until the reaction is complete.

-

After the reaction is complete, cool the solution to room temperature.

-

If using acetic acid, concentrate the solution to dryness on a rotary evaporator. Co-evaporate several times with toluene (B28343) or ethanol to azeotropically remove residual acetic acid.

-

If using Dowex resin, filter the reaction mixture to remove the resin beads and wash the resin with methanol. Concentrate the combined filtrate under reduced pressure.

-

The resulting crude α-D-mannofuranose can be purified by crystallization or chromatography if necessary, though it is often obtained as a syrup or amorphous solid. Note that in solution, the product will slowly equilibrate to form a mixture of furanose and pyranose anomers.

Quantitative Data Summary

The following tables summarize key quantitative data for the starting material, the protected intermediate, and the final product.

Table 1: Properties of Protected Intermediate

| Property | Value | Reference |

|---|---|---|

| Compound Name | 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose | |

| Molecular Formula | C₁₂H₂₀O₆ | |

| Molecular Weight | 260.28 g/mol | |

| Appearance | White crystalline solid | [4] |

| Melting Point | 121-122 °C | [4] |

| ¹H NMR (CDCl₃, 200 MHz) δ (ppm) | 5.36 (1H, s), 4.79 (1H, dd), 4.59 (1H, d), 4.39 (1H, ddd), 4.16 (1H, dd), 4.05 (2H, m), 3.40 (1H, br s), 1.45 (3H, s), 1.44 (3H, s), 1.36 (3H, s), 1.31 (3H, s) | [4] |

| IR (KBr) cm⁻¹ | 3500, 3450 (O-H stretch), 3000, 2950, 2900 (C-H stretch), 1375, 1075 (C-O stretch) |[4] |

Table 2: Properties of Final Product

| Property | Value | Reference |

|---|---|---|

| Compound Name | α-D-Mannofuranose | |

| Molecular Formula | C₆H₁₂O₆ | |

| Molecular Weight | 180.16 g/mol | |

| CAS Number | 36574-21-7 |

| Appearance | Typically a syrup or amorphous solid | - |

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. 2,3:5,6-Di-O-isopropylidene-alpha-D-mannofuranose | C12H20O6 | CID 7157188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. FR2655347A1 - Process for the synthesis of monosaccharide acetonides and/or their functionalised derivatives, from mono-, di- or polysaccharides - Google Patents [patents.google.com]

Enzymatic synthesis of alpha-D-mannofuranose using mannosyltransferases

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed application note and protocol for a robust and well-documented enzymatic method for the synthesis of D-mannose (in its predominant pyranose form) via the isomerization of D-fructose. This method is highly relevant for researchers requiring a reliable source of D-mannose for various applications. Additionally, information on the characterization and purification of mannose anomers is included to address the interest in specific isomeric forms.

Enzymatic Pathway for D-Mannose Synthesis

The most common and efficient enzymatic route for D-mannose synthesis is the isomerization of D-fructose, catalyzed by the enzyme D-mannose isomerase (EC 5.3.1.7). This enzyme reversibly converts the ketose D-fructose into the aldose D-mannose.

Caption: Enzymatic isomerization of D-Fructose to D-Mannose.

Quantitative Data Presentation

The efficiency of D-mannose synthesis is dependent on the source of the D-mannose isomerase and the reaction conditions. The following table summarizes key quantitative data for D-mannose isomerases from different microbial sources.

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Km for D-Fructose (mM) | Product Yield (%) | Reference |

| Pseudomonas cepacia | ~7.5 | 60 | 7.0 (for mannose) | Not specified | [1] |

| Agrobacterium radiobacter | 7.5 | 60 | Not specified | Not specified | [2] |

| Mycobacterium smegmatis | ~7.5 | Not specified | 7.0 (for mannose) | ~35 (equilibrium) | [3] |

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant D-Mannose Isomerase

This protocol describes the expression of a recombinant D-mannose isomerase with a polyhistidine tag in E. coli and its subsequent purification.

1. Gene Synthesis and Cloning: